N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that combines the structural features of indole and quinoxaline These two heterocyclic systems are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multiple steps:
Synthesis of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of the indole-ethyl intermediate: The 6-bromo-1H-indole is then reacted with ethylamine under basic conditions to form the N-(2-aminoethyl)-6-bromoindole.
Synthesis of 3-hydroxyquinoxaline: This can be synthesized from o-phenylenediamine and glyoxal in the presence of an acid catalyst.
Coupling reaction: Finally, the N-(2-aminoethyl)-6-bromoindole is coupled with 3-(3-hydroxyquinoxalin-2-yl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s indole and quinoxaline moieties are known for their biological activities. It can be studied for its potential as an antimicrobial, antiviral, or anticancer agent. The presence of the hydroxy group on the quinoxaline ring may enhance its interaction with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential The indole ring is a common motif in many pharmaceuticals, and the addition of the quinoxaline moiety may provide enhanced biological activity
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinoxaline ring may bind to DNA or RNA, inhibiting their function. The hydroxy group on the quinoxaline ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide: Chlorine instead of bromine, which may result in different chemical and biological properties.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2-hydroxyquinoxalin-3-yl)propanamide: Different position of the hydroxy group on the quinoxaline ring, potentially altering its interactions with biological targets.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the specific combination of the brominated indole and hydroxyquinoxaline moieties. This combination may provide enhanced biological activity and specificity compared to similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H19BrN4O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C21H19BrN4O2/c22-15-6-5-14-9-11-26(19(14)13-15)12-10-23-20(27)8-7-18-21(28)25-17-4-2-1-3-16(17)24-18/h1-6,9,11,13H,7-8,10,12H2,(H,23,27)(H,25,28) |
InChI Key |
OHIKQILVXKDHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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